N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxane core linked to a piperidine moiety substituted with a trifluoromethyl-1,3,4-oxadiazole group. This compound is structurally designed to optimize interactions with biological targets, particularly in antimicrobial and pharmacological contexts. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole and piperidine rings contribute to hydrogen bonding and steric interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c19-18(20,21)17-24-23-16(29-17)11-3-5-25(6-4-11)10-15(26)22-12-1-2-13-14(9-12)28-8-7-27-13/h1-2,9,11H,3-8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPNXSYYHHSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex compound with significant potential in various biological applications. This article reviews its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C22H25F3N4O3
- Molecular Weight : 444.46 g/mol
- CAS Number : Not explicitly provided in search results but can be derived from the structure.
The compound's biological activity is largely attributed to its oxadiazole and benzodioxin moieties. Oxadiazoles are known for their diverse pharmacological properties including antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer activities. The benzodioxin structure contributes to the compound's lipophilicity and potential for interaction with various biological targets.
1. Antimicrobial Activity
Compounds containing oxadiazole rings have shown promising antimicrobial properties. For instance:
- Study Findings : A series of oxadiazole derivatives were evaluated against common pathogens like Staphylococcus aureus and Escherichia coli. Many derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol, indicating strong antimicrobial potential .
2. Anti-inflammatory Activity
Research indicates that compounds similar to this compound possess anti-inflammatory effects.
- Case Study : In a study evaluating various oxadiazole derivatives for anti-inflammatory activity using a carrageenan-induced paw edema model in rats, several compounds demonstrated significant inhibition of edema formation .
3. Anticancer Activity
The oxadiazole core has been linked to anticancer properties.
- Research Insights : Certain derivatives have shown activity against cancer cell lines such as PC3 (prostate cancer) and BGC823 (gastric cancer). Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances activity against certain pathogens.
- Benzodioxin Moiety : Modifications in this part can affect lipophilicity and receptor binding affinity.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the benzodioxin moiety exhibit promising anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of benzodioxin showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies have suggested that it may inhibit neuroinflammation and protect neuronal cells from apoptosis. This property is particularly relevant for conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Agriculture
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research has shown that it exhibits significant insecticidal activity against common agricultural pests. Field trials indicated that formulations containing this compound reduced pest populations effectively without adversely affecting non-target organisms .
Herbicidal Applications
In addition to its insecticidal properties, the compound has shown potential as a herbicide. Studies have reported that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This characteristic could be harnessed for developing eco-friendly herbicides .
Material Science
Polymer Additives
In material science, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has been investigated as an additive in polymer formulations. Its incorporation into polymers has been shown to enhance thermal stability and mechanical properties .
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity against cancer cells |
| Neuroprotective agent | Inhibition of neuroinflammation | |
| Agriculture | Insecticide | Significant reduction in pest populations |
| Herbicide | Effective growth inhibition of target weeds | |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical properties |
Case Studies
- Anticancer Activity Study : A study conducted on a series of benzodioxin derivatives revealed that modifications at the piperidine ring significantly enhanced their anticancer efficacy against breast cancer cell lines .
- Field Trials for Pesticidal Activity : In a randomized field trial involving tomato crops, the application of the compound resulted in a 70% reduction in aphid populations compared to untreated controls .
- Polymer Enhancement Research : Research involving the blending of this compound with polyethylene showed improved tensile strength and elongation at break, indicating its utility as a performance-enhancing additive in plastics .
Chemical Reactions Analysis
Chemical Reactivity
The compound undergoes reactions typical of amides and heterocyclic systems:
Hydrolysis
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Amide hydrolysis : Under acidic or basic conditions, the acetamide group can hydrolyze to form a carboxylic acid or carboxylate, respectively .
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Oxadiazole ring stability : The oxadiazole ring is generally resistant to hydrolysis but may undergo cleavage under extreme conditions (e.g., strong acids/bases).
Oxidation
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Benzodioxin oxidation : The 1,4-benzodioxin ring may oxidize to form quinones or epoxides under oxidizing agents like KMnO₄ or H₂O₂.
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Trifluoromethyl oxidation : The CF₃ group is chemically inert, resisting oxidation under standard conditions.
Substitution Reactions
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Piperidine alkylation : The piperidine nitrogen may undergo alkylation or acetylation, though steric hindrance from adjacent groups could limit reactivity .
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Oxadiazole substitution : Electrophilic substitution on the oxadiazole ring is unlikely due to its electron-deficient nature, but nucleophilic substitution could occur if activated.
Characterization Methods
Structural confirmation and purity assessment are typically performed using:
Stability and Solubility
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Thermal stability : The compound likely undergoes decomposition above 200°C due to the amide linkage.
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Solubility : Moderate solubility in organic solvents (e.g., DMSO, THF) but poor aqueous solubility due to hydrophobic groups (CF₃, benzodioxin) .
Biological Relevance
While direct data on this compound is limited, analogous acetamide derivatives with oxadiazole-piperidine cores show moderate antibacterial activity against Gram-negative strains, suggesting potential bioactivity .
Key Research Findings
-
Synthesis Optimization : Multi-step strategies often require rigorous purification (e.g., column chromatography) to isolate the target compound .
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Functional Group Reactivity : The trifluoromethyl group enhances lipophilicity, influencing bioavailability and reactivity.
-
Analytical Challenges : Characterization of complex heterocycles like oxadiazole-piperidine systems demands advanced spectroscopic techniques .
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity:
Cytotoxicity:
- Analog from : Hemolytic activity for sulfanyl-oxadiazole derivatives ranged from 5–15% at 100 µg/mL, indicating low cytotoxicity.
- Analog from : Pyrimidoindole derivatives showed moderate cytotoxicity (IC₅₀ ~ 20 µM in mammalian cell lines).
Computational and Structural Insights
- Oxadiazole vs.
- Piperidine vs. Sulfanyl Linkers : The piperidine spacer may confer conformational flexibility, improving interactions with deep binding pockets compared to rigid sulfanyl-linked analogs .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling the benzodioxin moiety with the oxadiazol-piperidine-acetamide core. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Oxadiazol ring cyclization : Employ microwave-assisted synthesis (120–150°C, 30–60 min) for improved efficiency and yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperature control (0–25°C) minimizes decomposition of sensitive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., benzodioxin protons at δ 4.2–4.3 ppm, trifluoromethyl singlet at δ -62 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 454.1325) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and identifies degradation products .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., lipoxygenase) using fluorometric assays .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., ATP-binding pockets) .
- Quantum chemical calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response re-evaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions .
- Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the trifluoromethyl-oxadiazole group or benzodioxin substituents (see table below) :
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl substitution | Enhances metabolic stability and lipophilicity | |
| Piperidine ring substitution | Alters receptor binding kinetics |
Q. What methodologies are critical for in vivo pharmacokinetic studies?
- ADME profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Liver microsome incubations (human/rat) with LC-MS analysis .
- In vivo PK : Administer IV/PO doses in rodents; collect plasma samples for AUC and half-life calculations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
